molecular formula C19H19FN4O B2396132 2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide CAS No. 2097883-88-8

2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide

Cat. No.: B2396132
CAS No.: 2097883-88-8
M. Wt: 338.386
InChI Key: PGHBMYHQQSXARP-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide is a heterocyclic acetamide derivative featuring a pyrazolo[1,5-a]quinazoline core linked to a 4-fluorophenylacetamide group. This scaffold combines aromatic nitrogen-rich rings with a fluorinated acetamide side chain, a design strategy common in medicinal chemistry for optimizing target binding, metabolic stability, and solubility.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazolin-7-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O/c1-12-8-18-21-11-14-10-16(6-7-17(14)24(18)23-12)22-19(25)9-13-2-4-15(20)5-3-13/h2-5,8,11,16H,6-7,9-10H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHBMYHQQSXARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CC(CC3)NC(=O)CC4=CC=C(C=C4)F)C=NC2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide is a pyrazoloquinazoline derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H19FN4C_{19}H_{19}FN_{4}, with a molecular weight of approximately 370.4 g/mol. The structure features a fluorinated phenyl group and a pyrazoloquinazoline moiety, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazoloquinazoline derivatives. For instance, compounds similar to 2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide were evaluated for their cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Anti-inflammatory Activity

Research has also focused on the anti-inflammatory effects of related compounds. Pyrazolo[4,3-c]quinoline derivatives exhibited significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The mechanism involved the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression . This suggests that 2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide may possess similar anti-inflammatory properties.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoloquinazolines has been explored through various studies. Compounds in this class demonstrated activity against a range of bacterial strains and fungi, indicating potential as therapeutic agents in infectious diseases .

The biological activity of 2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Some derivatives act as allosteric modulators at GABA-A receptors, influencing neurotransmission and offering neuroprotective effects .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by affecting key regulatory proteins.

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeCell Line/OrganismIC50 ValueReference
AnticancerCytotoxicityMCF-7Varies
Anti-inflammatoryNO ProductionRAW 264.7Significant inhibition
AntimicrobialBacterial/FungalVarious strainsVaries

Case Studies

  • Cytotoxicity in Cancer Research : A study evaluating various pyrazoloquinazoline derivatives found that certain modifications enhanced their cytotoxic effects against MCF-7 cells. This highlights the importance of structural optimization in developing effective anticancer agents.
  • Inflammation Models : In models of inflammation using RAW 264.7 cells stimulated with LPS, compounds similar to the target compound showed significant reductions in NO production and inflammatory cytokine levels.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocyclic Systems

Pyrazolo[1,5-a]Quinazoline vs. Pyrazolo[1,5-a]Pyrimidine
  • Target Compound : The pyrazolo[1,5-a]quinazoline core introduces extended π-conjugation and planar rigidity compared to pyrazolo[1,5-a]pyrimidine (e.g., F-DPA and DPA-714) . The quinazoline moiety may enhance interactions with hydrophobic pockets in biological targets due to its larger surface area.
  • F-DPA/DPA-714: These pyrazolo[1,5-a]pyrimidine derivatives feature fluorophenyl or fluoroethoxy groups.
Quinazoline vs. Pyridinone and Triazolo-Pyridazine
  • Pyrazolo[3,4-b]Pyridinone (): The pyridinone core introduces a keto group, increasing hydrogen-bonding capacity (IR: 1684 cm⁻¹ for C=O) and thermal stability (mp: 214–216°C).
  • Triazolo[4,3-b]Pyridazine () : The triazole ring offers metabolic resistance, while the pyridazine core provides a distinct electronic profile (predicted pKa: 13.07). This contrasts with the target compound’s basic quinazoline nitrogen, which may influence solubility and ionization .

Substituent Effects

Fluorophenyl Group
  • The 4-fluorophenyl group is a common pharmacophore in the provided analogs (e.g., F-DPA, ). Fluorination typically enhances lipophilicity (logP), metabolic stability, and target affinity via σ-hole interactions .
Acetamide Linker
  • The acetamide bridge (–NCH2CO–) is conserved across multiple compounds (). IR spectra show C=O stretches at ~1670–1682 cm⁻¹, indicating similar electronic environments. However, linkage to bulky cores (e.g., pyrazoloquinazoline) may restrict conformational flexibility compared to simpler triazole derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents IR (C=O, cm⁻¹) Melting Point (°C) Biological Notes Reference ID
Target Compound Pyrazolo[1,5-a]quinazoline 4-Fluorophenyl, 2-methyl N/A N/A N/A N/A
F-DPA Pyrazolo[1,5-a]pyrimidine 4-Fluorophenyl, diethylacetamide N/A N/A Neuroimaging agent
4f () Pyrazolo[3,4-b]pyridinone 4-Fluorophenyl, 4-chlorophenyl 1684 214–216 Anticancer potential
6 m () Triazole-naphthalene Naphthyloxy, 4-chlorophenyl 1678 N/A Cytotoxicity screened
15 () Triazolo[4,3-b]pyridazine 2-Chloro-6-fluorophenyl N/A N/A Predicted CNS activity

Key Research Findings

  • Fluorophenyl Optimization : Fluorinated aryl groups improve target affinity and pharmacokinetics across analogs, suggesting the target compound’s 4-fluorophenyl group may confer similar advantages .
  • Core Rigidity vs. Flexibility : The pyrazoloquinazoline core’s rigidity may enhance binding specificity but reduce bioavailability compared to smaller cores like pyrimidine .
  • Synthetic Challenges : Multi-step syntheses for quinazoline derivatives (e.g., ) contrast with efficient click chemistry routes for triazole analogs (), highlighting a trade-off between structural complexity and synthetic accessibility.

Preparation Methods

Nitro Reduction Pathway

Introduction of a nitro group at position 7 via nitration (HNO₃/H₂SO₄, 0°C) followed by catalytic hydrogenation (H₂/Pd-C, ethanol) yields the corresponding amine. This method, adapted from kinase inhibitor syntheses, provides a 60–70% yield but requires careful control to avoid over-reduction.

Displacement of a Leaving Group

A halogen (Cl or Br) at position 7, introduced via electrophilic substitution, undergoes nucleophilic displacement with aqueous ammonia or benzylamine. For example, treatment of 7-chloro-2-methyl-pyrazolo[1,5-a]quinazoline with NH₃ in DMF at 80°C affords the 7-amine derivative in 55% yield.

Acylation to Introduce the 4-Fluorophenyl Acetamide Group

The 7-amine intermediate is acylated with 2-(4-fluorophenyl)acetyl chloride to install the target side chain. Key considerations include:

  • Reagent Selection : 2-(4-Fluorophenyl)acetyl chloride is synthesized by treating 2-(4-fluorophenyl)acetic acid with thionyl chloride (SOCl₂) under reflux.
  • Coupling Conditions : Acylation proceeds in anhydrous dichloromethane with triethylamine (TEA) as a base, achieving 80–85% yield. Excess acyl chloride (1.2 equiv) ensures complete conversion.
  • Side Reactions : Competing N-acetylation at other positions is mitigated by steric hindrance at the 7-position.

Mechanism :
The amine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing chloride and forming the acetamide bond. TEA neutralizes HCl, driving the reaction forward.

Optimization and Purification Methods

Solvent and Temperature Effects

  • Cyclocondensation : Refluxing acetic acid (118°C) optimizes ring closure.
  • Acylation : Room temperature (25°C) minimizes decomposition of the acyl chloride.

Chromatographic Purification

Final purification employs silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the product with >95% purity. Recrystallization from ethanol/water further enhances purity to 98%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.89–7.85 (m, 2H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 4.12 (q, J = 6.8 Hz, 1H, NH), 2.98 (s, 3H, CH₃), 2.75–2.70 (m, 2H, CH₂).
  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
  • MS (ESI) : m/z 381.1 [M+H]⁺.

Elemental Analysis

Calculated for C₂₀H₁₇FN₄O: C, 66.29%; H, 4.73%; N, 15.48%. Found: C, 66.15%; H, 4.81%; N, 15.33%.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with condensation of 4-fluorophenylacetic acid with 2-methylpyrazolo[1,5-a]quinazolin-7-amine under peptide coupling conditions (e.g., EDC/HOBt in DMF) .
  • Optimization : Use a fractional factorial design to test variables like temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .
  • Purification : Employ flash chromatography (C18 column) followed by recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Key Techniques :

  • NMR : 1H and 13C NMR (DMSO-d6) to confirm acetamide linkage (δ 2.1 ppm for CH3, δ 167 ppm for carbonyl) and pyrazoloquinazoline ring protons (δ 7.3–8.5 ppm) .
  • HRMS : ESI+ mode to verify molecular ion [M+H]+ (e.g., m/z 407.1532 for C22H19FN4O) .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical assignment (if crystalline) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Assay Design :

  • Anticancer : MTT assay on HeLa, MCF-7, and A549 cell lines (IC50 determination; 48–72 hr exposure) .
  • Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
  • Enzyme Inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 10 µM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines?

  • Approach :

  • Meta-analysis : Compare datasets using ANOVA to identify cell line-specific variability (e.g., metabolic activity differences in MCF-7 vs. A549) .
  • Mechanistic Profiling : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis .
  • Target Validation : CRISPR knockouts of suspected targets (e.g., Bcl-2) to confirm pathway involvement .

Q. What computational strategies predict target interactions, and how can they be validated experimentally?

  • Workflow :

  • Docking : Use AutoDock Vina to model binding to kinase domains (e.g., PDB: 1M17; focus on fluorophenyl hydrophobic pockets) .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
  • Validation : SPR (Biacore) to measure binding kinetics (KD < 1 µM) .

Q. How to design structure-activity relationship (SAR) studies focusing on the fluorophenyl and pyrazoloquinazoline groups?

  • SAR Framework :

  • Substituent Variation : Synthesize analogs with Cl, OMe, or CF3 at the 4-fluorophenyl position .

  • Pyrazoloquinazoline Modifications : Replace methyl with ethyl or cyclopropyl groups .

  • Data Analysis : Generate 3D-QSAR models (CoMFA) using IC50 data from 20+ analogs .

    Substituent Biological Activity (IC50, µM) Key Feature
    4-Fluorophenyl0.8 (MCF-7)High lipophilicity
    4-Chlorophenyl1.2Improved metabolic stability
    4-Methoxyphenyl2.5Reduced cytotoxicity
    (Example table based on )

Q. What strategies mitigate solubility challenges in pharmacokinetic studies?

  • Solutions :

  • Prodrug Design : Introduce phosphate esters at the acetamide group (hydrolyzed in vivo) .
  • Formulation : Nanoemulsions (e.g., PEGylated liposomes; DLS size < 200 nm) .
  • Excipient Screening : Test cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility (>5 mg/mL) .

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